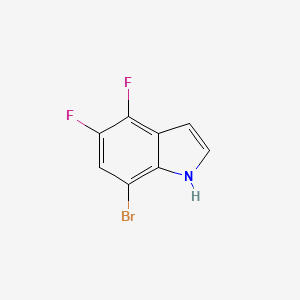

7-Bromo-4,5-difluoro-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4,5-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-5-3-6(10)7(11)4-1-2-12-8(4)5/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDVLYWVIHHMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C(=C21)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624537 | |

| Record name | 7-Bromo-4,5-difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877160-16-2 | |

| Record name | 7-Bromo-4,5-difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-4,5-difluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 7-Bromo-4,5-difluoro-1H-indole

An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromo-4,5-difluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery due to its potential as a versatile building block for the synthesis of complex therapeutic agents. The unique substitution pattern of bromine and fluorine atoms on the indole core can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of this compound. The document includes a hypothetical, yet plausible, experimental protocol for its synthesis, a summary of its key physical and spectroscopic data, and visual representations of the synthetic pathway and characterization workflow to facilitate understanding and replication in a laboratory setting.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Halogenation of the indole ring is a common strategy to modulate the electronic properties and lipophilicity of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.[3][4] Specifically, the incorporation of fluorine atoms can increase metabolic stability and binding affinity, while bromine can serve as a handle for further functionalization through cross-coupling reactions.[5] this compound, with its distinct substitution pattern, presents a valuable scaffold for the development of novel therapeutics. This guide outlines a potential synthetic approach and the expected analytical characterization of this compound.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from a suitably substituted aniline derivative, followed by the construction of the indole ring system. A common and versatile method for indole synthesis is the Fischer indole synthesis.[2] However, for this specific substitution pattern, a multi-step synthesis starting from a commercially available difluoroaniline is proposed.

Synthetic Pathway

The proposed synthesis commences with the bromination of 2,3-difluoroaniline, followed by a series of transformations to introduce the necessary functionalities for indole ring formation, potentially via a Madelung or a related cyclization reaction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-3,4-difluoroaniline

-

To a solution of 2,3-difluoroaniline (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-Bromo-3,4-difluoroaniline.

Step 2: Synthesis of N-(2-Bromo-3,4-difluorophenyl)acetamide

-

Dissolve 2-Bromo-3,4-difluoroaniline (1.0 eq) in pyridine.

-

Cool the solution to 0 °C and add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(2-Bromo-3,4-difluorophenyl)acetamide.

Step 3: Synthesis of this compound

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Add a solution of N-(2-Bromo-3,4-difluorophenyl)acetamide (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

Physical and Spectroscopic Data

The following table summarizes the expected physical and spectroscopic data for this compound.

| Property | Expected Value |

| Molecular Formula | C₈H₄BrF₂N |

| Molecular Weight | 232.03 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not reported; expected to be a solid at room temp. |

| ¹H NMR (DMSO-d₆) | δ ~11.5 (br s, 1H, NH), 7.5-7.0 (m, 3H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | Expected signals in the aromatic region (δ 100-150 ppm) with C-F and C-Br couplings. |

| ¹⁹F NMR (DMSO-d₆) | Two distinct signals for the two fluorine atoms. |

| Mass Spectrometry (ESI) | m/z [M-H]⁻ calculated for C₈H₃BrF₂N⁻: 230.9495; found: 230.9495. |

Characterization Workflow

A standard workflow for the characterization of the final compound is outlined below.

Caption: General workflow for the characterization of this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. Based on available safety data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This technical guide provides a detailed, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed synthetic route leverages established organic chemistry principles to afford the target compound. The outlined characterization workflow ensures the structural integrity and purity of the final product. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this and related halogenated indoles in the design of novel bioactive molecules.

References

Technical Guide: Spectroscopic Analysis of 7-Bromo-4,5-difluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characteristics of 7-Bromo-4,5-difluoro-1H-indole. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data, offering a valuable reference for researchers working with this and structurally related molecules. The guide also outlines a comprehensive, standardized experimental protocol for the acquisition of NMR data for indole derivatives.

Chemical Structure and Atom Numbering

The structural integrity and purity of this compound are paramount for its application in research and drug development. The chemical structure and standard numbering convention for the indole ring are depicted below. This numbering is used for the assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are based on computational algorithms and serve as a guideline for spectral interpretation. Actual experimental values may vary.

Predicted ¹H NMR Data

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-H | ~8.5 | br s | - |

| H-2 | ~7.4 | t | ~2.5 |

| H-3 | ~6.6 | t | ~2.5 |

| H-6 | ~7.2 | t | ~9.0 |

Predicted ¹³C NMR Data

| Position | Chemical Shift (δ, ppm) |

| C-2 | ~125 |

| C-3 | ~103 |

| C-3a | ~128 |

| C-4 | ~148 (d, JC-F ≈ 245 Hz) |

| C-5 | ~145 (d, JC-F ≈ 240 Hz) |

| C-6 | ~115 (d, JC-F ≈ 15 Hz) |

| C-7 | ~105 |

| C-7a | ~130 |

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of indole derivatives.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Commonly used solvents for indole derivatives include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Acetone (Acetone-d₆). For this compound, DMSO-d₆ is recommended to ensure the observation of the N-H proton.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

-

Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for setting up an NMR experiment.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Typical Acquisition Parameters:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Data Analysis and Interpretation

The analysis of the acquired spectra involves the assignment of each signal to a specific proton or carbon atom in the molecule. For this compound, the following considerations are crucial:

-

¹H NMR:

-

The N-H proton will likely appear as a broad singlet.

-

The aromatic protons will exhibit splitting patterns (doublets, triplets) due to coupling with neighboring protons and potentially with fluorine atoms. The magnitude of the coupling constants (J-values) will be key to assigning the relative positions of the protons.

-

-

¹³C NMR:

-

The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants, appearing as doublets.

-

Carbons that are two or three bonds away from a fluorine atom may also show smaller couplings.

-

The carbon attached to the bromine atom will be influenced by the halogen's electron-withdrawing and anisotropic effects.

-

By combining the information from both ¹H and ¹³C NMR spectra, along with 2D NMR techniques such as COSY and HSQC if necessary, a complete and unambiguous assignment of the molecular structure can be achieved.

Spectroscopic Analysis of 7-Bromo-4,5-difluoro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel heterocyclic compound, 7-Bromo-4,5-difluoro-1H-indole. Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted spectroscopic characteristics based on its chemical structure and provides detailed, generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (N-H) | 11.0 - 12.0 | br s | - |

| H2 | 7.3 - 7.5 | t | J ≈ 2.5 |

| H3 | 6.5 - 6.7 | t | J ≈ 2.5 |

| H6 | 7.0 - 7.2 | dd | J(H6-F5) ≈ 8-10, J(H6-H?) ≈ 1-2 |

Predictions are based on typical chemical shifts for indole protons, with adjustments for the electronic effects of the bromine and fluorine substituents.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 120 - 125 |

| C3 | 100 - 105 |

| C3a | 125 - 130 |

| C4 | 145 - 150 (d, J(C4-F4) ≈ 240-250) |

| C5 | 140 - 145 (d, J(C5-F5) ≈ 240-250) |

| C6 | 110 - 115 (d, J(C6-F5) ≈ 15-20) |

| C7 | 105 - 110 |

| C7a | 130 - 135 |

Predicted chemical shifts and coupling constants are influenced by the strong electronegativity of the fluorine atoms and the heavy atom effect of bromine.

Table 3: Predicted FTIR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H | 3350 - 3450 | Stretching |

| C-H (aromatic) | 3050 - 3150 | Stretching |

| C=C (aromatic) | 1580 - 1620 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-F | 1000 - 1200 | Stretching |

| C-Br | 500 - 600 | Stretching |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 231, 233 | Molecular ion peak with characteristic bromine isotopic pattern (approx. 1:1 ratio). |

| [M-H]⁺ | 230, 232 | Loss of a hydrogen atom. |

| [M-Br]⁺ | 152 | Loss of the bromine atom. |

| [M-HCN]⁺ | 204, 206 | Fragmentation of the indole ring. |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 14 ppm.

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the proton signals and analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background Scan: Perform a background scan with the clean, empty ATR crystal before running the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

The method of introduction will depend on the mass spectrometer setup. For a solid sample, direct insertion probe (DIP) or coupling with a gas chromatograph (GC-MS) can be used.

-

For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Ionization Method (Electron Ionization - EI):

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).

-

Ion Source Temperature: 200-250 °C.

-

-

Mass Analyzer:

-

Scan Range: m/z 50 - 500.

-

Scan Rate: 1-2 scans/second.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

-

Analyze the major fragment ions to deduce the fragmentation pathways.

-

Visualizations

Workflow for Spectroscopic Analysis

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical entity.

Logical Relationship of Spectroscopic Techniques

Caption: Interrelationship of spectroscopic techniques for the structural elucidation of an organic molecule.

Physical and chemical properties of 7-Bromo-4,5-difluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 7-Bromo-4,5-difluoro-1H-indole, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide consolidates known information from supplier specifications and provides context based on the properties of structurally related compounds.

Core Properties and Data

This compound is a substituted indole with the chemical formula C₈H₄BrF₂N.[1] Its structure features a bromine atom at the 7-position and fluorine atoms at the 4- and 5-positions of the indole ring. This unique substitution pattern is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents. The indole scaffold itself is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] The introduction of fluorine atoms can further enhance biological activity and improve pharmacokinetic profiles.[4][5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 877160-16-2 | [7][8] |

| Molecular Formula | C₈H₄BrF₂N | [1] |

| Molecular Weight | 232.02 g/mol | [1] |

| Appearance | Powder | [7] |

| Storage Temperature | Room Temperature | [7] |

Spectral and Analytical Data

Detailed experimental spectral data for this compound are not widely published. However, standard analytical techniques would be employed for its characterization.

Expected Analytical Profile:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the indole ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms attached to the fluorine atoms will exhibit characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing fluorinated compounds and will show distinct signals for the two fluorine atoms at the 4- and 5-positions.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

Researchers synthesizing or using this compound should perform these analyses to confirm its identity and purity.

Reactivity and Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, its synthesis would likely follow established methods for the preparation of substituted indoles. A potential synthetic approach could involve the Fischer indole synthesis or a palladium-catalyzed cyclization reaction from appropriately substituted aniline and alkyne precursors.

General Synthetic Workflow (Hypothetical):

Caption: Hypothetical synthetic workflow for this compound.

Safety and Handling

Based on available safety data sheets, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[7]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Potential Applications in Drug Discovery

The indole nucleus is a key pharmacophore in a wide range of therapeutic agents, exhibiting activities such as anticancer, antiviral, and anti-inflammatory properties.[3][9][10] The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4][5][6]

Given these characteristics, this compound represents a valuable scaffold for the development of new therapeutic agents. The bromine atom at the 7-position provides a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives for biological screening.

Logical Relationship for Drug Discovery Potential:

Caption: Factors contributing to the drug discovery potential of this compound.

Conclusion

This compound is a promising but currently under-characterized compound. Its unique combination of a privileged indole scaffold with strategic halogenation suggests significant potential for applications in medicinal chemistry and materials science. Further experimental investigation into its physical properties, synthetic accessibility, and biological activity is warranted to fully explore its utility. This guide serves as a foundational resource for researchers interested in this and related fluorinated indole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. m.chemicalbook.com [m.chemicalbook.com]

- 9. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Crystal Structure of 7-Bromo-4,5-difluoro-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of publicly available scientific literature and crystallographic databases did not yield a determined crystal structure for 7-Bromo-4,5-difluoro-1H-indole. The crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available in the public domain as of the last update of this document.

This guide will, therefore, provide a representative example of the data presentation, experimental protocols, and visualizations that would be included in a technical whitepaper for a related, hypothetical bromo-fluoro-indole derivative, referred to herein as Compound X. This is intended to serve as a template for what such a guide would entail should the crystal structure of this compound become available.

Introduction to the Crystallography of Bromo-Fluoro-Indole Derivatives

Indole derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the scaffold for numerous natural products and synthetic drugs. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. Specifically, fluorination is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. Bromine substitution can provide a site for further chemical modification and can also influence biological activity.

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how the precise geometry of a molecule influences its interaction with biological targets.

-

Drug Design and Optimization: Guiding the design of new derivatives with improved potency and selectivity.

-

Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its stability, solubility, and bioavailability.

While the specific crystal structure for this compound is not yet determined, the following sections illustrate the type of in-depth information that a crystallographic study would provide.

Physicochemical Properties of this compound

While a full crystal structure is unavailable, some basic physicochemical properties can be found in chemical databases.

| Property | Value |

| Molecular Formula | C₈H₄BrF₂N |

| Molecular Weight | 232.03 g/mol |

| CAS Number | 877160-16-2 |

| Appearance | Powder |

| InChI Key | PTDVLYWVIHHMMC-UHFFFAOYSA-N |

Hypothetical Crystallographic Data for a Bromo-Fluoro-Indole (Compound X)

The following table summarizes the kind of quantitative data that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 5.89 Å |

| b | 13.45 Å |

| c | 21.03 Å |

| α, β, γ | 90°, 90°, 90° |

| Volume | 1665.4 ų |

| Z | 8 |

| Calculated Density | 1.845 g/cm³ |

| Absorption Coefficient | 4.55 mm⁻¹ |

| F(000) | 912 |

| Crystal Size | 0.25 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 15480 |

| Independent reflections | 3870 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

| R indices (all data) | R₁ = 0.048, wR₂ = 0.092 |

Experimental Protocols

This section details the methodologies that would be employed to obtain the data presented above.

Synthesis and Crystallization

The synthesis of bromo-fluoro-indole derivatives often involves multi-step reaction sequences. A common approach is the Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction.

Synthesis of Compound X (Illustrative): A solution of the appropriate substituted phenylhydrazine hydrochloride (1.0 eq) and a fluorinated ketone (1.1 eq) in ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the indole derivative.

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Various solvents and solvent mixtures would be screened to find the optimal conditions. For a bromo-fluoro-indole, solvents such as ethanol, ethyl acetate, or a mixture of hexane and dichloromethane might be suitable.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality would be mounted on a goniometer. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is kept at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from chemical synthesis to the final crystallographic analysis.

Hypothetical Signaling Pathway Modulation

Indole derivatives are known to interact with a variety of biological targets, including kinases, G-protein coupled receptors, and nuclear receptors. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bromo-fluoro-indole derivative, for instance, by inhibiting a key kinase.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide outlines the critical information that such a study would provide. The detailed structural data, obtained through the experimental procedures described, would be of significant value to researchers in the fields of medicinal chemistry and drug development. The availability of a crystal structure would enable more rational drug design efforts and a deeper understanding of the structure-activity relationships of this class of compounds. It is hoped that future research will lead to the successful crystallization and structural determination of this and other related bromo-fluoro-indole derivatives.

An In-depth Technical Guide on the Solubility of 7-Bromo-4,5-difluoro-1H-indole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromo-4,5-difluoro-1H-indole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility prediction, a detailed experimental protocol for quantitative determination, and a standardized workflow for analysis.

Predicted Solubility Profile

The solubility of this compound in various organic solvents is predicted based on its structure, which features a polar indole ring with hydrogen bonding capability (N-H), and lipophilic regions due to the bromo and difluoro substitutions. The following table summarizes the expected solubility at room temperature.

| Solvent Category | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | The highly polar nature of DMF can effectively solvate the polar N-H group and the indole ring system through dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a strong hydrogen bond acceptor and can effectively dissolve compounds with polar functional groups. | |

| Acetonitrile (ACN) | Moderate | Acetonitrile's polarity allows for good interaction with the indole, though it is a weaker solvent than DMF or DMSO. | |

| Tetrahydrofuran (THF) | Moderate | THF can act as a hydrogen bond acceptor and has a moderate dielectric constant, allowing for dissolution of both polar and non-polar moieties of the molecule. | |

| Polar Protic | Methanol | Moderate to High | Methanol can act as both a hydrogen bond donor and acceptor, facilitating interactions with the indole's N-H and the electronegative fluorine and bromine atoms. |

| Ethanol | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate to Low | The halogenated nature of DCM provides some capacity to dissolve the bromo- and difluoro- substituted parts of the molecule, but it is less effective for the polar indole ring. |

| Toluene | Low | The aromatic nature of toluene can interact with the indole ring system, but the polarity difference may limit high solubility.[1] | |

| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure.[1] |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.[1]

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in various solvents.[1] This method is followed by High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The key is to have undissolved solid remaining at the end of the experiment.[1]

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.[1]

-

Securely cap the vials to prevent solvent evaporation.[1]

-

-

Equilibration:

-

Phase Separation:

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.[1]

-

Attach a syringe filter and dispense the filtered solution into a clean vial.[1]

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).[1]

-

Inject the diluted sample solution into the HPLC system and record the peak area.[1]

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.[1]

-

-

Calculation of Solubility:

This guide provides a foundational understanding of the solubility of this compound and a robust methodology for its quantitative determination. For any drug development or research application, it is imperative to perform these experimental evaluations to obtain precise solubility data.

References

Starting materials for the synthesis of 7-Bromo-4,5-difluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for 7-Bromo-4,5-difluoro-1H-indole, a substituted indole of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines a robust and well-established methodology, the Fischer indole synthesis, utilizing commercially available starting materials. Detailed experimental protocols, quantitative data based on analogous transformations, and a visual representation of the synthetic workflow are provided to facilitate its practical implementation in a laboratory setting.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is a two-step process commencing with the commercially available (2-Bromo-4,5-difluorophenyl)hydrazine. The core of this strategy is the Fischer indole synthesis, a reliable and versatile method for constructing the indole nucleus.[1][2][3][4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of a phenylhydrazine with a carbonyl compound.[1][3][4] In this proposed route, pyruvic acid is employed as the carbonyl partner to generate an intermediate indole-2-carboxylic acid, which is subsequently decarboxylated to afford the target 1H-indole.

Experimental Protocols

Step 1: Synthesis of this compound-2-carboxylic acid

This step involves the formation of the indole ring via the Fischer indole synthesis.

Materials:

-

(2-Bromo-4,5-difluorophenyl)hydrazine

-

Pyruvic acid

-

Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid

-

Ethanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, filtration setup)

Procedure:

-

In a round-bottom flask, (2-Bromo-4,5-difluorophenyl)hydrazine (1.0 equivalent) and pyruvic acid (1.1 equivalents) are dissolved in ethanol.

-

The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the hydrazone formation is complete, the solvent is removed under reduced pressure.

-

The resulting crude hydrazone is added portion-wise to pre-heated polyphosphoric acid (PPA) at 80-100 °C with vigorous stirring. Alternatively, the hydrazone can be dissolved in glacial acetic acid, and concentrated sulfuric acid can be added dropwise at a controlled temperature.

-

The reaction mixture is heated at 80-120 °C for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice-water.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

-

The crude product is then dissolved in a suitable organic solvent, such as dichloromethane, and washed with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound-2-carboxylic acid, which can be purified further by recrystallization if necessary.

Step 2: Decarboxylation to this compound

This final step involves the removal of the carboxylic acid group at the 2-position of the indole ring.

Materials:

-

This compound-2-carboxylic acid

-

Quinoline

-

Copper powder (catalyst)

-

Dichloromethane

-

1 M Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for high-temperature reactions and purification apparatus

Procedure:

-

This compound-2-carboxylic acid (1.0 equivalent) is suspended in quinoline in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of copper powder is added to the suspension.

-

The mixture is heated to 200-230 °C with stirring. The evolution of carbon dioxide should be observed.

-

The reaction is typically complete within 1-3 hours, which can be monitored by the cessation of gas evolution and TLC analysis.

-

After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed sequentially with 1 M hydrochloric acid solution (to remove quinoline), saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis, based on typical yields and reaction conditions for analogous transformations reported in the literature.

| Step | Reaction | Starting Materials | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Fischer Indole Synthesis | (2-Bromo-4,5-difluorophenyl)hydrazine, Pyruvic acid | Polyphosphoric acid | 80-120 | 2-4 | 60-80 |

| 2 | Decarboxylation | This compound-2-carboxylic acid | Quinoline, Copper powder | 200-230 | 1-3 | 70-90 |

Visualizing the Synthesis

The following diagrams illustrate the key signaling pathway and the overall experimental workflow for the synthesis of this compound.

Fischer Indole Synthesis Mechanism

Caption: Key steps of the Fischer indole synthesis mechanism.

Synthetic Workflow

Caption: Proposed synthetic route for this compound.

References

Regioselective Synthesis of 7-Bromo-4,5-difluoro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the regioselective synthesis of 7-Bromo-4,5-difluoro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of bromine and fluorine atoms on the indole scaffold imparts unique electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents. This document outlines two primary synthetic strategies, providing detailed experimental protocols and comparative data to assist researchers in its preparation.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with diverse biological activities. Halogenation of the indole ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Specifically, the synthesis of this compound presents a regiochemical challenge, requiring precise control over the introduction of the bromine substituent. This guide explores two viable synthetic pathways: the direct electrophilic bromination of 4,5-difluoro-1H-indole and the Fischer indole synthesis from a pre-brominated precursor.

Synthetic Strategies

Two principal routes for the regioselective synthesis of this compound are presented below.

Route A: Electrophilic Bromination of 4,5-difluoro-1H-indole

This approach involves the direct bromination of commercially available 4,5-difluoro-1H-indole. The key to this synthesis is the selection of a suitable brominating agent and reaction conditions to favor substitution at the C7 position. The electron-withdrawing nature of the fluorine atoms at C4 and C5 deactivates the benzene portion of the indole ring, while the pyrrole ring remains electron-rich. Steric hindrance and the electronic directing effects of the fluorine substituents are critical factors in achieving the desired regioselectivity.

Caption: Synthetic pathway for this compound via electrophilic bromination.

Route B: Fischer Indole Synthesis

The Fischer indole synthesis provides a robust alternative for constructing the indole ring with the desired substitution pattern already in place. This classic method involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a carbonyl compound. For the synthesis of this compound, the key starting material is (2-bromo-4,5-difluorophenyl)hydrazine.

Caption: Fischer indole synthesis route to this compound.

Experimental Protocols

The following are detailed experimental procedures for the key steps in the proposed synthetic routes.

Protocol 1: Regioselective Bromination of 4,5-difluoro-1H-indole

Materials:

-

4,5-difluoro-1H-indole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium thiosulfate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4,5-difluoro-1H-indole (1.0 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere, add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Fischer Indole Synthesis of this compound

Part A: Synthesis of (2-bromo-4,5-difluorophenyl)hydrazine

Materials:

-

1-Bromo-2-nitro-4,5-difluorobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Sodium sulfite

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

Reduce 1-bromo-2-nitro-4,5-difluorobenzene to 2-bromo-4,5-difluoroaniline using a standard procedure such as reduction with SnCl₂·2H₂O in concentrated HCl.

-

To a cooled (0-5 °C) solution of 2-bromo-4,5-difluoroaniline (1.0 eq) in aqueous HCl, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution.

-

Acidify the resulting mixture with concentrated HCl and heat to complete the reduction to the hydrazine hydrochloride salt.

-

Neutralize with saturated aqueous sodium bicarbonate and extract with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (2-bromo-4,5-difluorophenyl)hydrazine.

Part B: Fischer Indole Synthesis

Materials:

-

(2-bromo-4,5-difluorophenyl)hydrazine

-

Glycolaldehyde dimethyl acetal

-

Polyphosphoric acid (PPA) or sulfuric acid in ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Combine (2-bromo-4,5-difluorophenyl)hydrazine (1.0 eq) and glycolaldehyde dimethyl acetal (1.1 eq) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) and stir the mixture at room temperature for 1-2 hours to form the hydrazone.

-

Alternatively, the hydrazone can be pre-formed and isolated before proceeding.

-

Add the hydrazone mixture to polyphosphoric acid preheated to 80-100 °C, or continue heating the ethanolic solution under reflux.

-

Maintain the reaction at temperature for 1-3 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it onto ice.

-

Neutralize the mixture with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Comparison of Synthetic Routes

| Parameter | Route A: Electrophilic Bromination | Route B: Fischer Indole Synthesis |

| Starting Material | 4,5-difluoro-1H-indole | (2-bromo-4,5-difluorophenyl)hydrazine |

| Key Reagents | N-Bromosuccinimide | Glycolaldehyde, Acid Catalyst |

| Number of Steps | 1 | 2 (from aniline) |

| Typical Yield | Moderate to Good | Moderate |

| Regioselectivity | Potentially challenging | High |

| Scalability | Good | Moderate |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₈H₄BrF₂N |

| Molecular Weight | 232.03 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not reported, expected >100 °C |

| ¹H NMR (DMSO-d₆) | Expected signals for aromatic and NH protons |

| ¹³C NMR (DMSO-d₆) | Expected signals for indole carbons |

| Mass Spectrometry (EI) | m/z (M⁺) ≈ 231, 233 (isotopic pattern for Br) |

Conclusion

This technical guide provides a comprehensive overview of two viable synthetic routes for the regioselective preparation of this compound. The choice between direct bromination and the Fischer indole synthesis will depend on the availability of starting materials, desired scale, and the capabilities for controlling regioselectivity. The detailed protocols and comparative data herein should serve as a valuable resource for researchers engaged in the synthesis of novel indole-based compounds for drug discovery and development. Further optimization of the reaction conditions for either route may be necessary to achieve higher yields and purity.

Potential Biological Activity of 7-Bromo-4,5-difluoro-1H-indole: A Technical Guide for Drug Discovery Professionals

Disclaimer: This document summarizes the potential biological activities of 7-Bromo-4,5-difluoro-1H-indole based on published data for structurally related halogenated indole compounds. To date, no specific biological data for this compound has been found in the public domain. The information presented herein is intended to guide future research and is not indicative of proven biological effects for this specific molecule.

Introduction

The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] Halogenation of the indole ring is a common strategy in drug design to modulate the physicochemical and pharmacological properties of the molecule, often leading to enhanced potency and improved pharmacokinetic profiles.[5][6][7] The presence of both bromine and fluorine atoms on the this compound scaffold suggests the potential for a unique combination of electronic and lipophilic properties that could translate into significant biological activity. This technical guide will explore the plausible biological activities of this compound by examining the established effects of other brominated, fluorinated, and multi-halogenated indoles.

Inferred Potential Biological Activities

Based on the activities of structurally analogous compounds, this compound could be hypothesized to possess antimicrobial, antiviral, anticancer, and neuroprotective properties.

Antimicrobial and Antifungal Activity

Halogenated indoles have demonstrated significant antimicrobial properties.[8][9][10][11] Brominated indoles, in particular, have shown efficacy against a range of pathogenic bacteria.[8][9] Multi-halogenated indoles have exhibited potent activity against drug-resistant bacteria like Staphylococcus aureus (including MRSA) and fungal pathogens such as Candida species.[6][10][11]

The proposed mechanisms for antimicrobial action include the inhibition of biofilm formation and the induction of reactive oxygen species (ROS), leading to oxidative stress and cell death.[6][10][11] The position of halogen atoms on the indole ring is critical for activity, with substitutions at the C4, C5, and C6 positions being identified as favorable for antifungal effects.[6]

Table 1: Antimicrobial Activity of Selected Halogenated Indoles

| Compound | Target Organism | Activity Metric | Value | Reference |

| 4,6-dibromoindole | Candida species | MIC | 10–50 µg/mL | [6] |

| 5-bromo-4-chloroindole | Candida species | MIC | 10–50 µg/mL | [6] |

| 6-bromo-4-iodoindole | Staphylococcus aureus | MIC | 20–30 μg/mL | [10][11][12] |

| 4-bromo-6-chloroindole | Staphylococcus aureus | MIC | 20–30 μg/mL | [10][11][12] |

| Brominated Indole 74 | Gram-negative bacteria | MIC | 2 to 4 μg/mL | [9] |

Antiviral Activity

The incorporation of fluorine into the indole nucleus has been a successful strategy in the development of potent antiviral agents.[1][13][14] Fluorinated indole derivatives have shown remarkable activity against HIV-1 and Hepatitis C Virus (HCV).[1][13] For instance, some fluorinated indole-carboxamides exhibit potent inhibition of HIV-1 replication with EC50 values in the nanomolar range.[13]

Table 2: Antiviral Activity of Selected Fluorinated Indoles

| Compound Class | Target Virus | Activity Metric | Value Range | Reference |

| Fluorinated indole-carboxamides | HIV-1 WT | EC50 | 2.0–5.8 nM | [13] |

| C-7 Heteroaryl-carboxamide fluorinated indoles | Not Specified | EC50 | 0.0058–0.057 nM | [13] |

| 2-furyl and fluorinated sugar combination | HCV | Not Specified | Strongest anti-HCV activity | [1] |

Anticancer Activity

The indole scaffold is a key component of many anticancer agents.[5] Halogen substitutions, particularly with chlorine and bromine, have been shown to significantly enhance the anticancer activity of indole derivatives.[5] Potential mechanisms of action for anticancer indoles include the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), and the disruption of tubulin polymerization.[5][15][16]

Table 3: Anticancer Activity of a Selected Brominated Indole

| Compound | Cell Line | Activity Metric | Value | Reference |

| 6-Bromoisatin | HT29 | IC50 | ~100 µM | [8] |

| 6-Bromoisatin | Caco-2 | IC50 | ~100 µM | [8] |

Neuroprotective and CNS Activity

Indole derivatives are well-known for their activity within the central nervous system (CNS).[2][3][17] They are being investigated for the treatment of neurodegenerative diseases due to their potential to mitigate oxidative stress and disaggregate amyloid plaques.[18][19] The indole nucleus is a core feature of the neurotransmitter serotonin, and many indole-containing compounds interact with various receptors in the brain.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. Below are representative protocols for key assays, based on those used for analogous halogenated indoles.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation of Microbial Suspension: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth with microbes, no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.[8]

MTT Cell Viability Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[8]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound could potentially modulate key signaling pathways involved in inflammation, cancer, and microbial pathogenesis.

Inhibition of NF-κB Signaling in Inflammation

Certain brominated indoles have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. Inhibition of this translocation would downregulate the production of inflammatory mediators.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

EGFR Inhibition in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overactivation is a hallmark of many cancers. Indole-based compounds have been developed as EGFR inhibitors.[15]

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Experimental Workflow for Biological Activity Screening

A logical workflow is essential for systematically evaluating the potential biological activities of a novel compound.

Caption: A general experimental workflow for screening novel compounds.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive body of research on analogous halogenated indoles provides a strong rationale for investigating its potential as a therapeutic agent. The presence of both bromo and difluoro substitutions on the indole scaffold suggests that this compound could exhibit potent and multifaceted biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective effects. The experimental protocols and potential mechanisms of action outlined in this guide offer a foundational framework for initiating the biological evaluation of this promising compound. Further research is warranted to elucidate the specific biological profile of this compound and to determine its potential for future drug development.

References

- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpsbr.org [jpsbr.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. daneshyari.com [daneshyari.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Central Nervous System Activities of Indole Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 7-Bromo-4,5-difluoro-1H-indole for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Medicinal Chemistry

This technical guide provides a comprehensive overview of 7-Bromo-4,5-difluoro-1H-indole, a fluorinated indole derivative of significant interest to researchers, scientists, and professionals in the field of drug development. This document details the physicochemical properties, commercial availability, and key safety information for this compound. While specific experimental protocols for the synthesis and application of this compound are not extensively available in the public domain, this guide presents general synthetic strategies for substituted indoles that can be adapted for its preparation.

Physicochemical Properties and Commercial Availability

This compound is a halogenated and fluorinated indole that serves as a valuable building block in the synthesis of more complex molecules, particularly in the pursuit of novel therapeutic agents. Its chemical structure, featuring a bromine atom and two fluorine atoms on the benzene ring of the indole scaffold, offers unique electronic properties and opportunities for further functionalization.

A summary of its key identifiers and physicochemical properties is presented in Table 1. This data has been aggregated from various commercial suppliers and chemical databases. It is important to note that some physical properties, such as boiling point and density, are predicted values and should be considered as estimates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 877160-16-2 | Sigma-Aldrich, ChemicalBook |

| Molecular Formula | C₈H₄BrF₂N | Sigma-Aldrich, ChemicalBook |

| Molecular Weight | 232.03 g/mol | Sigma-Aldrich |

| Appearance | White to off-white solid/powder | ChemicalBook, Sigma-Aldrich |

| Purity | Typically ≥95% | Sigma-Aldrich |

| Predicted Boiling Point | 314.7 ± 37.0 °C | ChemicalBook[1] |

| Predicted Density | 1.834 ± 0.06 g/cm³ | ChemicalBook[1] |

| Predicted pKa | 13.89 ± 0.30 | ChemicalBook[1] |

| Storage Temperature | Room Temperature or 2-8°C | Sigma-Aldrich, ChemicalBook[1] |

Commercial Suppliers:

This compound is available from a number of commercial chemical suppliers. Researchers can procure this compound from vendors such as:

-

Sigma-Aldrich

-

ChemicalBook

-

Matrix Scientific

-

AK Scientific

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. The compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[2]

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements (P-statements) can be found on the safety data sheets (SDS) provided by the suppliers.[2] It is imperative to consult the SDS prior to handling and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific examples of the integration of this compound into drug candidates are not readily found in published literature, the indole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of the bromo and difluoro substituents on this indole derivative provides medicinal chemists with several strategic advantages:

-

Vector for Further Functionalization: The bromine atom at the 7-position can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the introduction of diverse molecular fragments.

-

Modulation of Physicochemical Properties: The two fluorine atoms can significantly impact the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine substitution is a common strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.

Given these features, this compound is a promising starting material for the synthesis of inhibitors of various biological targets, such as kinases, which are often implicated in cancer and inflammatory diseases.

General Synthetic Approaches for Substituted Indoles

Detailed, experimentally verified protocols for the synthesis of this compound are not publicly available. However, several well-established methods for the synthesis of substituted indoles can likely be adapted for its preparation. A logical retrosynthetic analysis would suggest starting from a suitably substituted aniline derivative.

Below is a generalized workflow for a common indole synthesis, the Fischer Indole Synthesis, which could be conceptually applied.

Caption: A conceptual workflow for the synthesis of a substituted indole.

General Experimental Considerations for Indole Synthesis:

-

Starting Material Selection: The key to synthesizing this compound would be the availability of the corresponding substituted aniline or phenylhydrazine precursor.

-

Reaction Conditions: Classical indole syntheses like the Fischer, Bartoli, or Leimgruber-Batcho methods often require specific catalysts (e.g., Lewis or Brønsted acids) and elevated temperatures. The choice of solvent is also critical and can influence reaction yield and purity.

-

Purification: Purification of the final product and intermediates is typically achieved through standard laboratory techniques such as recrystallization or silica gel column chromatography.

The following diagram illustrates a generalized logical relationship for a drug discovery process where a substituted indole might be utilized.

Caption: A simplified logical workflow for a drug discovery project.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers significant potential for the development of novel therapeutics. While detailed experimental protocols for its synthesis and specific applications are not widely documented in publicly accessible sources, this guide provides a foundational understanding of its properties, availability, and the general synthetic strategies that could be employed for its preparation and elaboration. Researchers are encouraged to consult the safety data sheets from their respective suppliers and to draw upon the rich literature of indole synthesis to explore the potential of this promising compound.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-4,5-difluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 7-Bromo-4,5-difluoro-1H-indole. The information is curated for professionals in organic synthesis, particularly within the pharmaceutical and agrochemical industries, where the indole scaffold is a prevalent motif.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] Its application to electron-deficient heterocyclic systems, such as fluorinated indoles, is of significant interest for the synthesis of novel bioactive molecules. The electron-withdrawing nature of the fluorine atoms in this compound can influence the reactivity of the C-Br bond, necessitating careful optimization of reaction conditions.

Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles

While specific yield data for the amination of this compound is not extensively published, the following table summarizes typical conditions and outcomes for the amination of structurally related bromo-indoles and other electron-deficient bromo-heterocycles. This data serves as a valuable starting point for reaction optimization.

| Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 7-Bromoindole | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 12-24 | ~85-95% |

| 7-Bromoindole | Secondary Amine | P1 (1) | L1 (1) | LiHMDS (1.2) | Toluene | RT | 16 | ~70-90%[2] |

| 4-Bromo-7-azaindole | Benzylamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 1 | ~90%[3] |

| 4-Bromo-7-azaindole | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 2 | ~85%[3] |

| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ (Varying) | dppp (Varying) | NaOtBu (Varying) | Toluene | 80 | - | 55-98%[4] |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiOtBu (2.1) | 1,4-Dioxane | 100 | 24 | High[5] |

Note: P1/L1 and P3/L3 refer to specific palladium precatalysts and ligands as described in the cited literature.[2] dppp = 1,3-bis(diphenylphosphino)propane.

Experimental Protocols

This section outlines a detailed, adaptable protocol for the Buchwald-Hartwig amination of this compound.

Materials and Reagents:

-

This compound

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

-

Buchwald ligand (e.g., XPhos, DavePhos, tBuXPhos)[6]

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene or 1,4-Dioxane

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk tube or equivalent)

-

Magnetic stirrer and heating plate/oil bath

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv).

-